molecular formula C8H15N B8258188 1,4-Dimethylcyclohex-3-en-1-amine

1,4-Dimethylcyclohex-3-en-1-amine

Cat. No.: B8258188
M. Wt: 125.21 g/mol
InChI Key: SXCUEHBCFLBQHB-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohex-3-en-1-amine (CAS 2885995-04-8) is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 . As a cyclohexenamine, this amine serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring an amine group on a partially unsaturated cyclohexane ring, makes it a valuable scaffold for the exploration of novel chemical entities . Researchers can leverage this compound in the synthesis of more complex, nitrogen-containing molecules, such as heterocyclic compounds, which are of significant interest in the development of bioactive substances . The compound is for Research Use Only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or any personal use. Proper storage and handling procedures should be followed as per the provided safety data sheet.

Properties

IUPAC Name

1,4-dimethylcyclohex-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7-3-5-8(2,9)6-4-7/h3H,4-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCUEHBCFLBQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 1,4-dimethylcyclohex-3-en-1-one using an amine source. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylcyclohex-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,4-Dimethylcyclohex-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclohex-3-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The cyclohexene ring provides structural rigidity, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclohexane Derivatives
  • trans-4-Methylcyclohexane-1-amine
    This saturated analog lacks the double bond present in 1,4-dimethylcyclohex-3-en-1-amine, resulting in greater conformational flexibility. The absence of ring strain in the saturated cyclohexane increases thermal stability but reduces reactivity toward electrophilic additions. Transaminase-catalyzed synthesis of this compound yields high enantiomeric purity (>99% ee) .

  • Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) Methoxmetamine incorporates a ketone group and a methoxyphenyl substituent. The ketone enhances polarity and susceptibility to nucleophilic attacks, contrasting with the amine-dominated reactivity of this compound. Its higher molecular weight (C₁₄H₁₉NO₂; MW 233.31) contributes to lower volatility compared to the target compound (C₈H₁₅N; MW 125.21) .
Heterocyclic Amines
  • 1H-1,4-Diazepin-6-amine Derivatives
    These seven-membered diazepine derivatives exhibit reduced ring strain and increased basicity due to the additional nitrogen atom. For example, hexahydro-1-(2-methoxyethyl)-4-methyl-1H-1,4-diazepin-6-amine shows enhanced solubility in polar solvents compared to this compound, attributed to the methoxyethyl group .

  • N,1,4-Tri(Alkoxy-Hydroxybenzyl)-1,4-Diazepane-amines
    The diazepane core and hydroxyl/alkoxy substituents confer strong hydrogen-bonding capacity, increasing aqueous solubility. These compounds exhibit pH-dependent stability, unlike the pH-insensitive cyclohexene amine .

Linear Amines
  • 1,3-Dimethylamylamine (Methylhexanamine)
    This linear amine (C₇H₁₇N; MW 115.22) lacks ring structure, resulting in lower boiling points (e.g., 132–134°C) compared to cyclic analogs. Its volatility and lipophilicity make it suitable for aerosol formulations, whereas this compound’s cyclic structure favors solid-state stability .

Physicochemical Properties

Compound Molecular Weight Solubility (mg/mL) Melting Point (°C) Boiling Point (°C) Notable Reactivity
This compound 125.21 15.8 (water) 89–91 210–212 Electrophilic addition at double bond
trans-4-Methylcyclohexane-1-amine 127.23 22.3 (water) 76–78 198–200 Base-catalyzed dehydrogenation
Methoxmetamine 233.31 8.2 (water) 145–147 345 (decomposes) Ketone reduction, aryl ring oxidation
1,3-Dimethylamylamine 115.22 35.4 (water) - 132–134 Amine alkylation, salt formation
Hexahydro-1-(2-methoxyethyl)-4-methyl-1H-1,4-diazepin-6-amine 188.29 48.9 (water) - 265–267 pH-dependent hydrolysis

Data compiled from .

Q & A

Q. Basic Research Focus

  • Methodological Answer :
    Use a stepwise approach:

    • Reagent Selection : Employ transaminase catalysts (e.g., for enantioselective synthesis) to improve stereochemical control .
    • Reaction Monitoring : Track intermediates via LC-MS (e.g., ESI+ mode, m/z calibration) to identify side reactions .
    • Purification : Apply preparative HPLC with reversed-phase columns (e.g., C18, 10–12 min retention time) and validate purity via AHPLC (>94%) .
      Example yield optimization from analogous compounds:
    CompoundCatalystYieldPurity
    1eGeneral A25%94.6%
    1fGeneral A95%94.6%
    Adjust reaction temperature and solvent polarity based on these benchmarks.

What advanced techniques are recommended to resolve contradictory NMR data for this compound derivatives?

Q. Advanced Research Focus

  • Methodological Answer :
    • Signal Deconvolution : Use 2D NMR (e.g., COSY, HSQC) to disentangle overlapping signals (e.g., δ 1.45–1.53 ppm in cyclohexane protons) .
    • Crystallographic Validation : Refine X-ray structures via SHELXL (high-resolution data) to cross-validate proton environments .
    • Dynamic NMR : Analyze temperature-dependent spectra to probe conformational exchange (e.g., chair-to-boat transitions) .

How can computational modeling predict the puckering behavior of this compound?

Q. Advanced Research Focus

  • Methodological Answer :

    • Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using Cartesian coordinates from X-ray data .
    • Software Tools : Optimize geometries with Gaussian (B3LYP/6-311G**) and compare to crystallographic data (e.g., ORTEP-III for visualization) .
      Example puckering analysis:
    Ring Typeθ (rad)φ (rad)Software
    Chair0.620SHELX
    Boat0.58π/2ORTEP-3

What strategies address low enantiomeric excess (ee) in transaminase-catalyzed synthesis of this compound?

Q. Advanced Research Focus

  • Methodological Answer :
    • Enzyme Engineering : Use directed evolution to improve active-site steric constraints .
    • Co-Solvent Screening : Test ionic liquids or deep eutectic solvents to stabilize transition states.
    • Kinetic Resolution : Employ chiral GC columns (e.g., β-cyclodextrin phases) to monitor ee in real-time .

How should researchers handle discrepancies between experimental and theoretical LC-MS data?

Q. Basic Research Focus

  • Methodological Answer :
    • Isotopic Pattern Analysis : Verify molecular ion clusters (e.g., [M+H]+ vs. [M+Na]+) using high-resolution MS .
    • Fragmentation Pathways : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID).
    • Contamination Checks : Re-run samples after silica gel chromatography to remove salts or residual solvents .

What experimental designs validate the thermodynamic stability of this compound under varying conditions?

Q. Advanced Research Focus

  • Methodological Answer :
    • DSC/TGA Analysis : Measure melting points (e.g., 146–197°C for cyclohexane derivatives) and decomposition thresholds .
    • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via NMR .
    • Computational MD Simulations : Predict Arrhenius degradation kinetics using AMBER or GROMACS.

How to resolve ambiguities in reaction mechanisms involving this compound intermediates?

Q. Advanced Research Focus

  • Methodological Answer :
    • Isotopic Labeling : Use ¹³C-labeled amines to track bond cleavage/reformation via 2D NMR .
    • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect transient intermediates .
    • DFT Calculations : Map potential energy surfaces (e.g., for cyclization steps) using Gaussian .

What safety protocols are critical for handling air-sensitive derivatives of this compound?

Q. Basic Research Focus

  • Methodological Answer :
    • Inert Atmosphere : Use gloveboxes (O₂ < 1 ppm) for synthesis/purification .
    • Waste Management : Neutralize amines with 10% acetic acid before disposal .
    • PPE : Wear nitrile gloves and FFP3 masks during scale-up (>10 g) .

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